molecular formula C19H24N4O B5546465 4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride

4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride

Cat. No. B5546465
M. Wt: 324.4 g/mol
InChI Key: UDPCNNCANMOOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly known as a selective κ-opioid receptor agonist and has been extensively studied for its potential applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride involves the selective activation of the κ-opioid receptor. This activation leads to the inhibition of the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain, stress, and addiction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride include the inhibition of neurotransmitter release, which leads to a decrease in pain, stress, and addiction. This compound has also been shown to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride in lab experiments include its selective activation of the κ-opioid receptor, which allows for the study of its specific effects on pain, stress, and addiction. However, the limitations of using this compound include its potential side effects and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for the study of 4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride. These include the investigation of its potential applications in the treatment of depression, anxiety, and other psychiatric disorders. Further research is also needed to fully understand the mechanisms of action of this compound and its potential side effects. Additionally, the development of new compounds that target the κ-opioid receptor may lead to the discovery of more effective treatments for pain, stress, and addiction.

Synthesis Methods

The synthesis of 4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride involves the reaction of 1-benzoylpiperidine-4-carboxylic acid with 3-pyrrolidinecarboxylic acid followed by the addition of imidazole. The reaction mixture is then purified using column chromatography to obtain the final product.

Scientific Research Applications

4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride has been extensively studied for its potential applications in the field of neuroscience. This compound has been shown to selectively activate the κ-opioid receptor, which is involved in the regulation of pain, stress, and addiction. It has also been shown to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

[4-(1H-imidazol-2-yl)piperidin-1-yl]-(3-pyrrolidin-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-19(16-3-1-2-15(12-16)17-4-7-20-13-17)23-10-5-14(6-11-23)18-21-8-9-22-18/h1-3,8-9,12,14,17,20H,4-7,10-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPCNNCANMOOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)C(=O)N3CCC(CC3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine

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